molecular formula C11H13FN4O5 B1339745 Fdnp-D-Val-NH2 CAS No. 210529-62-7

Fdnp-D-Val-NH2

Cat. No. B1339745
CAS RN: 210529-62-7
M. Wt: 300.24 g/mol
InChI Key: ZTFFRKNPAXXEBL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fdnp-D-Val-NH2 is a peptide that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of the natural amino acid valine and is known for its bioactivity and potency. It is used in the synthesis of chiral variants of Marfey’s reagent and also in the preparation of phaeofungin from Phaeosphaeria .


Synthesis Analysis

Fdnp-D-Val-NH2 is synthesized by reaction of 1,5-difluoro-2,4-dinitrobenzene with 0.5 equivalent of the respective L-AA amide in mixtures of aqueous NaHCO3 and acetone at 40-50 °C . It is used for synthesis of diastereomers of 18 proteinogenic and 08 non-proteinogenic amino acids, which were resolved by reversed-phase high-performance liquid chromatography .


Molecular Structure Analysis

The Fdnp-D-Val-NH2 molecule contains a total of 34 bond(s). There are 21 non-H bond(s), 11 multiple bond(s), 6 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amide(s) (aliphatic), 1 secondary amine(s) (aromatic), and 2 nitro group(s) (aromatic) .


Chemical Reactions Analysis

Fdnp-D-Val-NH2 is used in the synthesis of chiral variants of Marfey’s reagent . It is also used in the preparation of phaeofungin from Phaeosphaeria . The reagents were used for resolution of a complex mixture of 18 racemic proteinogenic amino acids in a single chromatographic run of 65 min .


Physical And Chemical Properties Analysis

Fdnp-D-Val-NH2 is a yellow powder . Its molecular formula is C11H13FN4O5 and its molecular weight is 300.24 . It has a melting point of 173-177 °C (lit.) . Its density is 1.469±0.06 g/cm3 (Predicted) .

Safety And Hazards

Fdnp-D-Val-NH2 is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2R)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFFRKNPAXXEBL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583686
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide

CAS RN

210529-62-7
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 210529-62-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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